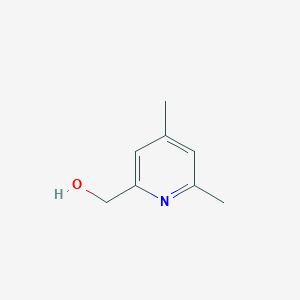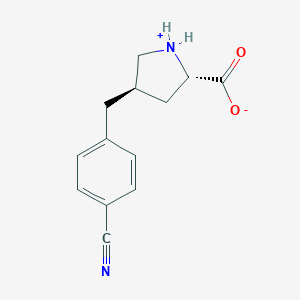![molecular formula C15H16N2O2S B173245 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 126766-10-7](/img/structure/B173245.png)
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid, also known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid involves the inhibition of the activity of NF-kB, which is a key regulator of immune and inflammatory responses. NF-kB plays a crucial role in the activation of various genes involved in inflammation, cell proliferation, and survival. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid inhibits the activity of NF-kB by preventing its translocation to the nucleus, thereby blocking the expression of its target genes.
Effets Biochimiques Et Physiologiques
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the infiltration of immune cells into inflamed tissues. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has also been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for the inhibition of NF-kB activity. It has also been shown to exhibit low toxicity and good pharmacokinetic properties in animal models. However, 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.
Orientations Futures
There are several future directions for the study of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid, including its potential use in combination with other drugs for the treatment of various diseases. It may also be useful to investigate the effects of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid on other signaling pathways involved in inflammation and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid in clinical settings.
Méthodes De Synthèse
The synthesis of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid involves several steps, including the condensation of 2-aminothiophene-3-carboxylic acid with benzaldehyde, followed by cyclization and subsequent carboxylation. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. It has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Numéro CAS |
126766-10-7 |
|---|---|
Nom du produit |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
Formule moléculaire |
C15H16N2O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2S/c16-14-13(15(18)19)11-6-7-17(9-12(11)20-14)8-10-4-2-1-3-5-10/h1-5H,6-9,16H2,(H,18,19) |
Clé InChI |
ZRXXYMHDTWZEPP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3 |
Synonymes |
Thieno[2,3-c]pyridine-3-carboxylic acid, 2-aMino-4,5,6,7-tetrahydro-6-(phenylMethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




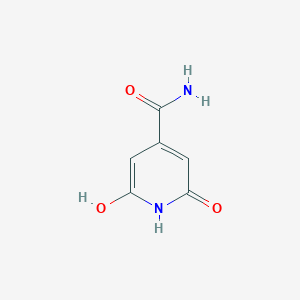


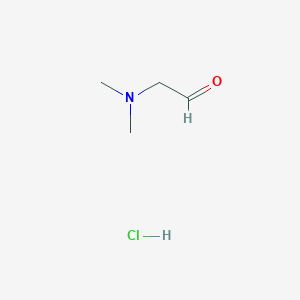
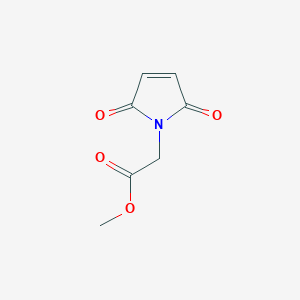

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

